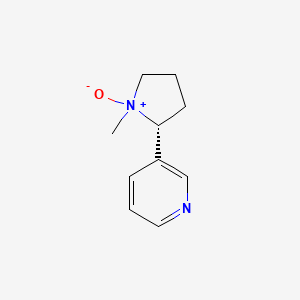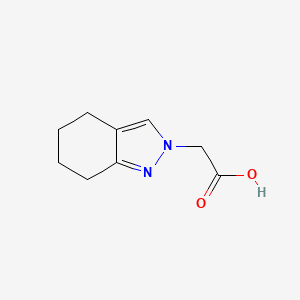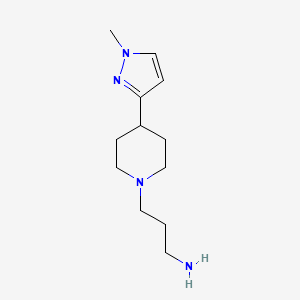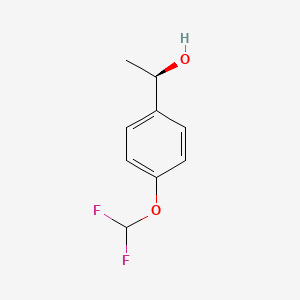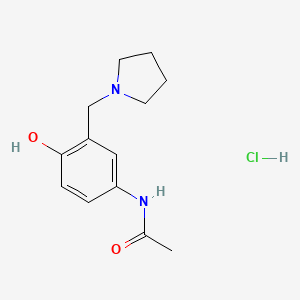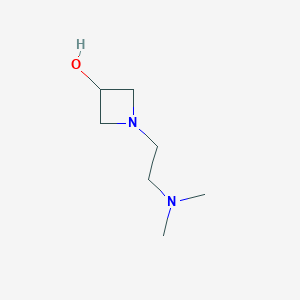
1,4,7-Dioxazonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Dioxazonane is a heterocyclic organic compound with the molecular formula C6H13NO2. It is a colorless liquid with a faint sweet odor. This compound is part of the larger family of dioxanes, which are known for their use in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,7-Dioxazonane can be synthesized through several methods. One common synthetic route involves the reaction of diethylene glycol with ammonia under high pressure and temperature conditions. The reaction typically requires a catalyst, such as a metal oxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Dioxazonane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Major Products Formed
The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,4,7-Dioxazonane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: This compound is employed in the study of enzyme mechanisms and as a stabilizer for certain biological samples.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new pharmaceuticals.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,7-Dioxazonane involves its interaction with various molecular targets and pathways. It can act as a stabilizer for reactive intermediates in chemical reactions, thereby influencing the reaction kinetics and outcomes. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane: A well-known solvent with similar structural features but different chemical properties.
1,3-Dioxane: Another isomer with distinct reactivity and applications.
7-Benzyl-1,4,7-Dioxazonane: A derivative with additional functional groups that modify its chemical behavior.
Uniqueness
1,4,7-Dioxazonane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
1,4,7-dioxazonane |
InChI |
InChI=1S/C6H13NO2/c1-3-8-5-6-9-4-2-7-1/h7H,1-6H2 |
InChI-Schlüssel |
NXXLZINLZONHJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)
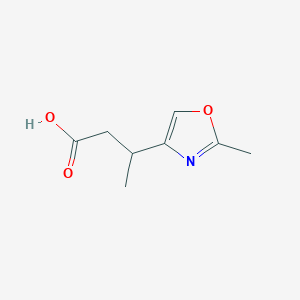
![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)

